molecular formula C24H22ClN3O3S B14995841 N-(4-chlorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide

Cat. No.: B14995841
M. Wt: 468.0 g/mol
InChI Key: VODITZRTZGESFJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiophene ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate amine with a diacid chloride under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazolidinone core can be reduced to form various amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Uniqueness

N-(4-chlorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide is unique due to its combination of a chlorophenyl group, a thiophene ring, and an imidazolidinone core. This structural diversity allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C24H22ClN3O3S

Molecular Weight

468.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H22ClN3O3S/c1-16-12-14-32-21(16)11-13-27-20(15-22(29)26-18-9-7-17(25)8-10-18)23(30)28(24(27)31)19-5-3-2-4-6-19/h2-10,12,14,20H,11,13,15H2,1H3,(H,26,29)

InChI Key

VODITZRTZGESFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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